![molecular formula C16H19N3O4 B11077589 5-methyl-4-[(3-nitrophenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11077589.png)
5-methyl-4-[(3-nitrophenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
5-METHYL-4-(3-NITROBENZOYL)-2-PENTYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes a pyrazolone core, a nitrobenzoyl group, and a pentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-4-(3-NITROBENZOYL)-2-PENTYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzoyl chloride with a suitable pyrazolone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-4-(3-NITROBENZOYL)-2-PENTYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 5-METHYL-4-(3-AMINOBENZOYL)-2-PENTYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-METHYL-4-(3-NITROBENZOYL)-2-PENTYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory and analgesic agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-METHYL-4-(3-NITROBENZOYL)-2-PENTYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-METHYL-3-NITROBENZOYL CHLORIDE: A related compound with a similar benzoyl structure but different functional groups.
5-METHYL-4-NITROIMIDAZOLE: Shares the nitro group and methyl substitution but has a different core structure.
Uniqueness
5-METHYL-4-(3-NITROBENZOYL)-2-PENTYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its combination of a pyrazolone core with a nitrobenzoyl group and a pentyl side chain, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C16H19N3O4 |
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Molecular Weight |
317.34 g/mol |
IUPAC Name |
5-methyl-4-(3-nitrobenzoyl)-2-pentyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H19N3O4/c1-3-4-5-9-18-16(21)14(11(2)17-18)15(20)12-7-6-8-13(10-12)19(22)23/h6-8,10,14H,3-5,9H2,1-2H3 |
InChI Key |
NUKDHPCCANWWTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C(C(=N1)C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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